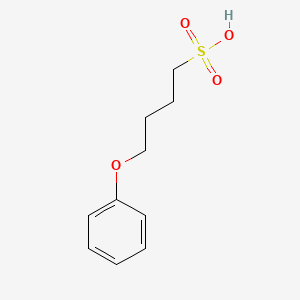
N,N-Bis(2-aminoethyl)stearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-aminoethyl)stearamide: is an organic compound with the molecular formula C22H47N3O. It is a tertiary amide derived from stearic acid and ethylenediamine, characterized by its long hydrophobic tail and polar head group. This compound is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(2-aminoethyl)stearamide is typically synthesized through the reaction of stearic acid with ethylenediamine. The reaction involves heating stearic acid with ethylenediamine under reflux conditions, often in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearic acid and ethylenediamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-aminoethyl)stearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce ethylenediamine and stearic acid .
Scientific Research Applications
Chemistry: N,N-Bis(2-aminoethyl)stearamide is used as a surfactant in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .
Biology: In biological research, this compound is used to study membrane interactions due to its amphiphilic nature. It can mimic the behavior of natural lipids and is used in the preparation of liposomes .
Medicine: Its surfactant properties enable it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Industry: Industrially, it is used as a lubricant, anti-static agent, and release agent in the production of plastics and rubber. Its ability to reduce friction and improve material flow makes it essential in manufacturing processes .
Mechanism of Action
The mechanism by which N,N-Bis(2-aminoethyl)stearamide exerts its effects is primarily through its surfactant properties. The compound’s hydrophobic tail interacts with non-polar substances, while the polar head group interacts with water, reducing surface tension and stabilizing emulsions . This dual interaction allows it to form micelles and liposomes, which are crucial in various applications, including drug delivery and membrane studies .
Comparison with Similar Compounds
Ethylene bis(stearamide): Similar in structure but with two stearamide groups linked by an ethylene bridge.
Stearamidopropyl dimethylamine: Another surfactant with a similar hydrophobic tail but different head group.
Uniqueness: N,N-Bis(2-aminoethyl)stearamide is unique due to its specific combination of a long hydrophobic tail and a polar head group with two aminoethyl groups. This structure provides it with distinct surfactant properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds .
Properties
CAS No. |
85567-35-7 |
|---|---|
Molecular Formula |
C22H47N3O |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
N,N-bis(2-aminoethyl)octadecanamide |
InChI |
InChI=1S/C22H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25(20-18-23)21-19-24/h2-21,23-24H2,1H3 |
InChI Key |
GXMVXAAQVWCSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


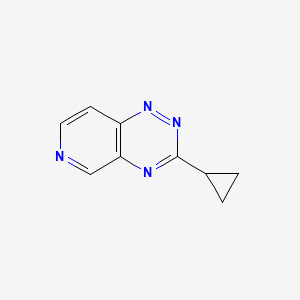
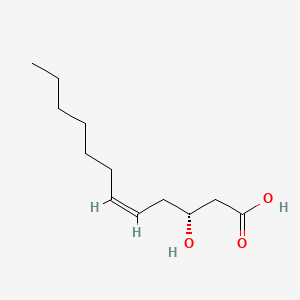


![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
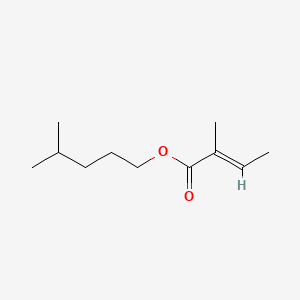
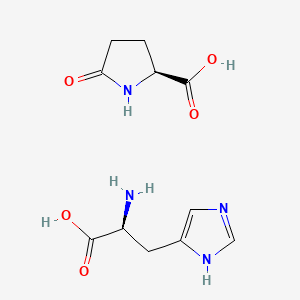
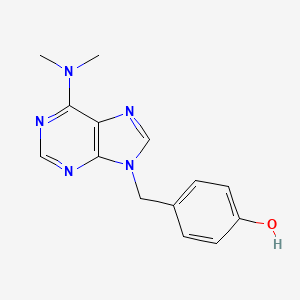
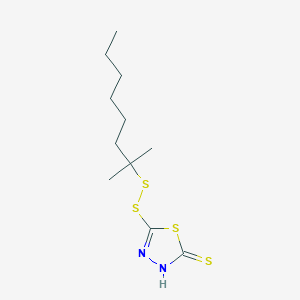


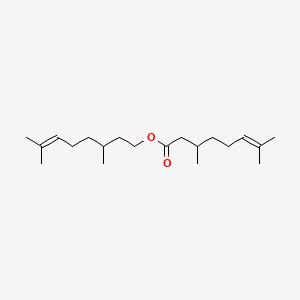
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
